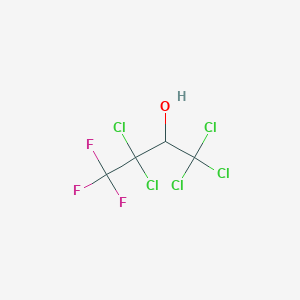
2-(6-Chloro-1H-benzimidazole-2-sulfinyl)-N,N-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Chloro-1H-benzimidazole-2-sulfinyl)-N,N-dimethylaniline is a chemical compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-1H-benzimidazole-2-sulfinyl)-N,N-dimethylaniline typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Sulfinylation: The sulfinyl group can be introduced using sulfinyl chloride or other sulfinylating agents.
N,N-Dimethylation: The final step involves the dimethylation of the aniline group using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Chloro-1H-benzimidazole-2-sulfinyl)-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzimidazole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: May be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(6-Chloro-1H-benzimidazole-2-sulfinyl)-N,N-dimethylaniline would depend on its specific biological target. Generally, benzimidazole derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(6-Chloro-1H-benzimidazole-2-sulfonyl)-N,N-dimethylaniline: Similar structure but with a sulfonyl group instead of a sulfinyl group.
2-(6-Chloro-1H-benzimidazole-2-thio)-N,N-dimethylaniline: Similar structure but with a thio group instead of a sulfinyl group.
2-(6-Chloro-1H-benzimidazole-2-oxy)-N,N-dimethylaniline: Similar structure but with an oxy group instead of a sulfinyl group.
Uniqueness
2-(6-Chloro-1H-benzimidazole-2-sulfinyl)-N,N-dimethylaniline is unique due to the presence of the sulfinyl group, which can impart distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
104499-59-4 |
|---|---|
Formule moléculaire |
C15H14ClN3OS |
Poids moléculaire |
319.8 g/mol |
Nom IUPAC |
2-[(6-chloro-1H-benzimidazol-2-yl)sulfinyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C15H14ClN3OS/c1-19(2)13-5-3-4-6-14(13)21(20)15-17-11-8-7-10(16)9-12(11)18-15/h3-9H,1-2H3,(H,17,18) |
Clé InChI |
DIUCFVRMERJSEX-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=CC=C1S(=O)C2=NC3=C(N2)C=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



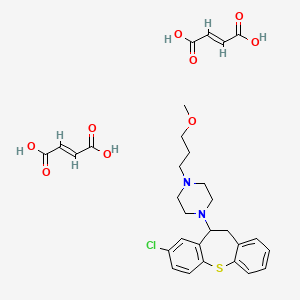
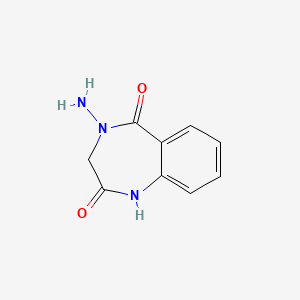
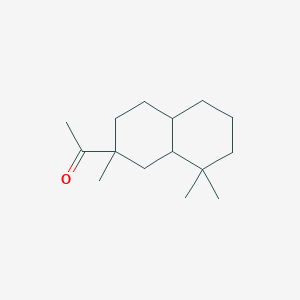
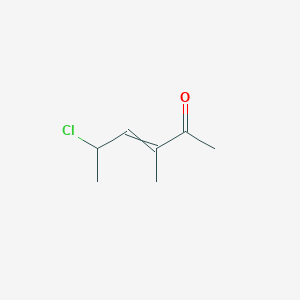
![{[(16,16,17,17,18,18,18-Heptafluorooctadecyl)oxy]methyl}benzene](/img/structure/B14342766.png)
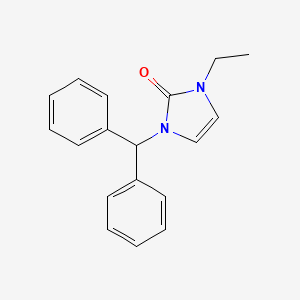
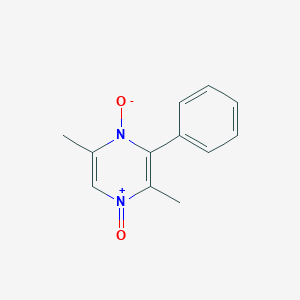

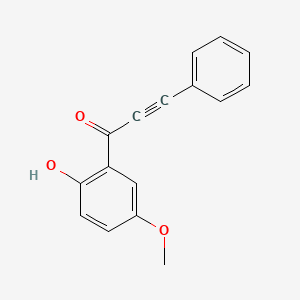
![Benzene, 1,2-bis[(phenylthio)methyl]-](/img/structure/B14342817.png)


